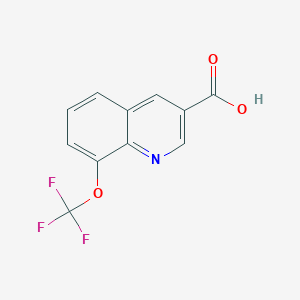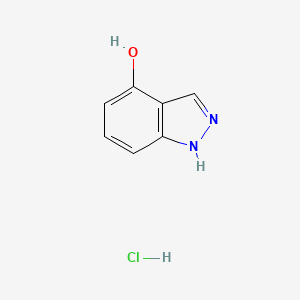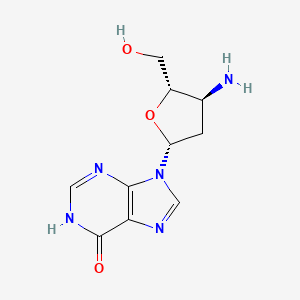
8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO3 . It has a molecular weight of 257.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethoxy)quinoline-3-carboxylic acid is 1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a solid at room temperature . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“8-(Trifluoromethoxy)quinoline-3-carboxylic acid” is a solid compound with a molecular weight of 257.17 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Industrial Applications
Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Medicinal Chemistry
In the field of medicinal chemistry, quinoline plays a major role . It is an essential segment of both natural and synthetic compounds .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . The pyranoquinoline ring system has gained considerable attention .
Synthesis Protocols
A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antibacterial Activity
Some 8-substituted quinoline carboxylic acids have shown antibacterial activity . This suggests that “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” may also have potential antibacterial applications.
Antitubercular Activity
3-benzyl-6-bromo-2-methoxy quinoline derivatives have been developed and these derivatives are active against Mycobacterium tuberculosis H37Rv strain . This indicates that “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” could potentially be used in the development of antitubercular drugs.
Environmental Impact
The synthesis and side effects of quinoline compounds on the environment are being studied to tackle the drawbacks of the syntheses . This is an important area of research for “8-(Trifluoromethoxy)quinoline-3-carboxylic acid” as well.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
8-(trifluoromethoxy)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIICIBPMSVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethoxy)quinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














